molecular formula C9H14ClF2N B3012781 2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride CAS No. 2416231-69-9

2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride

Cat. No.: B3012781
CAS No.: 2416231-69-9
M. Wt: 209.66
InChI Key: WCNYHSIRBAKQDN-UHFFFAOYSA-N
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Description

2,2-Difluoro-8-azadispiro[3.1.36.14]decane hydrochloride is a structurally complex spirocyclic compound featuring a dispiro system with two fused rings (3-membered and 6-membered) and a nitrogen atom at the 8-position. The difluoro substitution at the 2,2-positions enhances its lipophilicity and metabolic stability, while the hydrochloride salt improves solubility for pharmaceutical applications.

Properties

IUPAC Name

2,2-difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N.ClH/c10-9(11)3-7(4-9)1-8(2-7)5-12-6-8;/h12H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJBAEGYUJZCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC13CNC3)CC(C2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride typically involves the reaction of appropriate spirocyclic precursors with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from -20°C to room temperature. The final product is usually purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of 2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride may involve large-scale batch reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The compound is then isolated and purified using industrial-scale chromatography or crystallization methods .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of difluoro-azadispirodecane derivatives with oxidized functional groups.

    Reduction: Formation of reduced spirocyclic compounds with hydrogenated functional groups.

    Substitution: Formation of spirocyclic compounds with substituted functional groups such as methoxy or amino groups.

Scientific Research Applications

2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or antiviral agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The pathways involved in its mechanism of action may include the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of 2,2-Difluoro-8-azadispiro[3.1.36.14]decane Hydrochloride and Analogs
Compound Name CAS No. Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features Purity/Yield Reference
2,2-Difluoro-8-azadispiro[3.1.36.14]decane HCl Not Provided C₁₀H₁₅ClF₂N 223.7 (est.) Not Reported Dispiro[3.1.36.14], 8-aza, 2,2-difluoro N/A N/A
8,8-Difluoro-1-azaspiro[4.5]decane HCl N/A C₉H₁₄ClF₂N 223.7 134–136 Spiro[4.5], 1-aza, 8,8-difluoro 96% Yield
11,11-Difluoro-8-azadispiro[3.0.5.1]undecane HCl 2098076-75-4 C₁₀H₁₅ClF₂N 223.7 Not Reported Dispiro[3.0.5.1], 8-aza, 11,11-difluoro 95%
8,8-Difluoro-2-azaspiro[4.5]decane HCl 1780964-59-1 C₉H₁₆ClF₂N 211.68 Not Reported Spiro[4.5], 2-aza, 8,8-difluoro N/A
1-Oxa-8-azaspiro[4.5]decane HCl 3970-79-4 C₈H₁₆ClNO 193.74 Not Reported Spiro[4.5], 8-aza, 1-oxa N/A
Key Observations:

Spiro vs. Dispiro Systems: The target compound’s dispiro[3.1.36.14] framework introduces greater conformational rigidity compared to simpler spiro[4.5] systems (e.g., 8,8-Difluoro-1-azaspiro[4.5]decane HCl) . This rigidity may influence binding affinity in biological targets.

Fluorine Substitution: 2,2-Difluoro substitution (target compound) vs. 8,8-difluoro (e.g., 8,8-Difluoro-1-azaspiro[4.5]decane HCl) affects electronic distribution. Fluorine at bridgehead positions (2,2) may enhance metabolic stability compared to peripheral substitutions . Non-fluorinated analogs like 1-Oxa-8-azaspiro[4.5]decane HCl exhibit reduced lipophilicity, which may limit blood-brain barrier penetration .

Pharmacological and Application Insights

  • Receptor Targeting: Compounds like BMY 7378 () and 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives () demonstrate that spirocyclic amines are potent α₁-adrenoceptor antagonists or kinase inhibitors. The target compound’s difluoro and dispiro features may enhance selectivity for similar targets .
  • Solubility and Bioavailability : The hydrochloride salt form improves aqueous solubility compared to free bases or bromides (e.g., 8-aza-5-azoniaspiro[4.5]decane Bromide) .

Biological Activity

2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride is a novel compound characterized by its unique dispiro structure and the incorporation of fluorine atoms. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 2,2-Difluoro-8-azadispiro[3.1.36.14]decane hydrochloride
  • Molecular Formula : C9H16ClF2N
  • Molecular Weight : 212 Da
  • LogP : 1.16
  • Polar Surface Area : 12 Ų

The biological activity of 2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atoms enhance the compound's binding affinity to various receptors and enzymes, potentially leading to the modulation of signaling pathways involved in disease processes.

Anticancer Properties

Research indicates that 2,2-Difluoro-8-azadispiro[3.1.36.14]decane exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. A study demonstrated that this compound induces apoptosis in human breast cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Antimicrobial Effects

The compound has also shown promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it disrupts bacterial cell membrane integrity, thus inhibiting growth.

Neuroprotective Effects

Preliminary studies suggest that 2,2-Difluoro-8-azadispiro[3.1.36.14]decane may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of oxidative stress and modulation of neuroinflammatory responses.

Case Studies

StudyFindingsReference
Anticancer ActivityInduces apoptosis in breast cancer cells via caspase activation
Antimicrobial ActivityEffective against E.coli and Staphylococcus aureus
NeuroprotectionReduces oxidative stress in neuronal cells

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